

Technical Guide: Physicochemical Properties of 3',5'-Difluoro-4-propylbiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3',5'-Difluoro-4-propylbiphenyl

Cat. No.: B171920

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Difluoro-4-propylbiphenyl is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.^{[1][2][3]} This technical guide provides a comprehensive overview of the core chemical properties of **3',5'-Difluoro-4-propylbiphenyl**, detailed experimental protocols for its synthesis and characterization, and the strategic importance of fluorinated biphenyls in contemporary drug discovery.

Core Chemical Properties

The fundamental physicochemical properties of **3',5'-Difluoro-4-propylbiphenyl** (CAS No. 137528-87-1) are summarized below. These values are critical for a range of applications from reaction design to formulation development.

Property	Value
CAS Number	137528-87-1 [4] [5] [6]
Molecular Formula	C ₁₅ H ₁₄ F ₂ [4]
Molecular Weight	232.27 g/mol [4]
Boiling Point	302.8 °C at 760 mmHg [4]
Density	1.093 g/cm ³ [4]
Refractive Index	1.524 [4]
Flash Point	114.2 °C [4]
Vapor Pressure	0.002 mmHg at 25°C [4]
Purity (typical)	≥ 98.0% [6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3',5'-Difluoro-4-propylbiphenyl** are outlined below.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds and is widely used for the synthesis of biphenyl derivatives.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Reactants:

- 4-Propylphenylboronic acid
- 1-Bromo-3,5-difluorobenzene
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- Solvent (e.g., a mixture of toluene and water)

Procedure:

- To a reaction flask, add 4-propylphenylboronic acid (1.2 equivalents), 1-bromo-3,5-difluorobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the palladium catalyst (e.g., 0.05 equivalents of $\text{Pd}(\text{PPh}_3)_4$).
- Add a degassed 4:1 mixture of toluene and water.
- Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **3',5'-Difluoro-4-propylbiphenyl**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

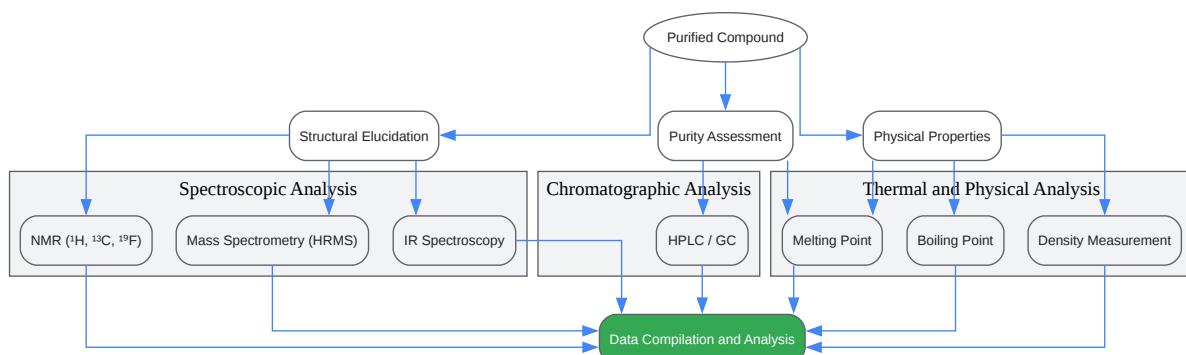
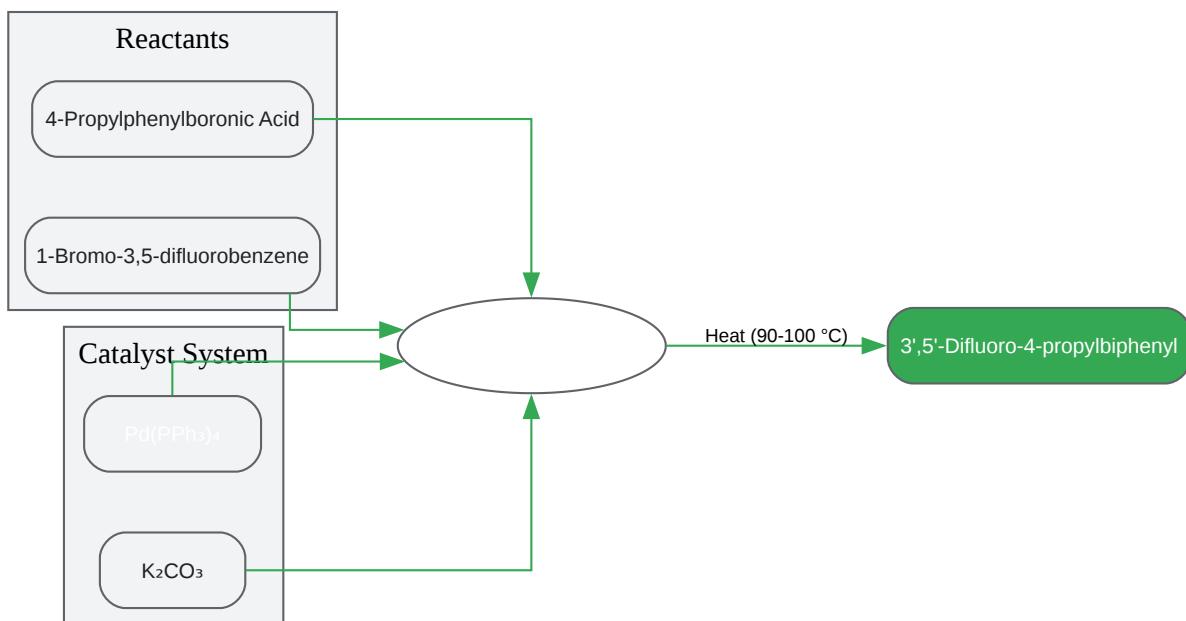
- ^1H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl_3). The resulting spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the propyl group.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns.

- ^{19}F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atoms.

Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Infrared (IR) Spectroscopy:



- An IR spectrum of the compound will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-F stretching.

Melting Point Determination:

- The melting point of the purified solid can be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Visualizations

Synthetic Pathway: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of fluorine-substituted NH₂-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Difluoro-4'-propylbiphenyl | 137528-87-1 [chemnet.com]
- 5. parchem.com [parchem.com]
- 6. globalchemmall.com [globalchemmall.com]
- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3',5'-Difluoro-4-propylbiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171920#3-5-difluoro-4-propylbiphenyl-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com